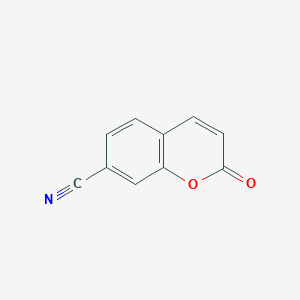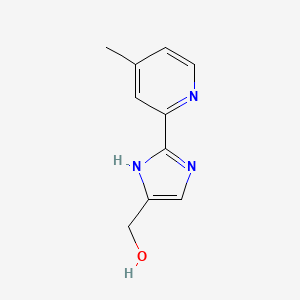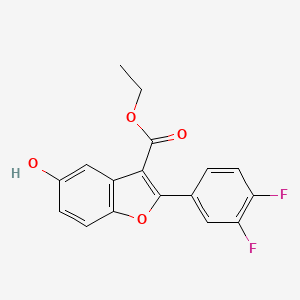
(Z)-6-Tridecenoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-6-Tridecenoic Acid is an unsaturated fatty acid with a double bond located at the sixth carbon from the carboxyl end
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6-Tridecenoic Acid typically involves the use of olefin metathesis reactions. One common method is the cross-metathesis of 1-decene with ethylene in the presence of a ruthenium-based catalyst. The reaction conditions often include moderate temperatures and pressures to ensure high yield and selectivity.
Industrial Production Methods: On an industrial scale, this compound can be produced through the hydrolysis of triglycerides followed by selective hydrogenation. This method allows for the efficient production of the compound with minimal by-products.
化学反应分析
Types of Reactions: (Z)-6-Tridecenoic Acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bond results in the formation of tridecanoic acid.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation requires amines and coupling agents.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Tridecanoic acid.
Substitution: Esters and amides.
科学研究应用
(Z)-6-Tridecenoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
作用机制
The mechanism of action of (Z)-6-Tridecenoic Acid involves its interaction with cellular membranes and enzymes. The double bond in the fatty acid chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites.
相似化合物的比较
Oleic Acid: Another unsaturated fatty acid with a double bond at the ninth carbon.
Linoleic Acid: Contains two double bonds at the ninth and twelfth carbons.
Palmitoleic Acid: An unsaturated fatty acid with a double bond at the seventh carbon.
Uniqueness: (Z)-6-Tridecenoic Acid is unique due to the position of its double bond, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological membranes and enzymes, making it a valuable compound for various applications.
属性
分子式 |
C13H24O2 |
|---|---|
分子量 |
212.33 g/mol |
IUPAC 名称 |
tridec-6-enoic acid |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h7-8H,2-6,9-12H2,1H3,(H,14,15) |
InChI 键 |
JFSULGQQCJJKOU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC=CCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)
![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13690319.png)

![5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690337.png)

